1,1-Di-p-tolylethane

Viscosity Low-Temperature Fluidity Heat Transfer Fluids

1,1-Di-p-tolylethane (pp'-DTE) is a symmetrical diarylethane with the formula C₁₆H₁₈, characterized by two 4-methylphenyl groups attached to the same ethane carbon. It is a highly refractive oily liquid with a boiling point of 295–300 °C at atmospheric pressure and a density (d₄²⁰) of 0.974.

Molecular Formula C16H18
Molecular Weight 210.31 g/mol
CAS No. 530-45-0
Cat. No. B3343452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Di-p-tolylethane
CAS530-45-0
Molecular FormulaC16H18
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)C
InChIInChI=1S/C16H18/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3
InChIKeyIDONYCOFOUUWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Di-p-tolylethane (CAS 530-45-0): Core Properties and Procurement-Relevant Specifications


1,1-Di-p-tolylethane (pp'-DTE) is a symmetrical diarylethane with the formula C₁₆H₁₈, characterized by two 4-methylphenyl groups attached to the same ethane carbon [1]. It is a highly refractive oily liquid with a boiling point of 295–300 °C at atmospheric pressure and a density (d₄²⁰) of 0.974 [1]. The compound is synthesized via acid-catalyzed condensation of acetylene with toluene, a well-established route that yields a product purifiable to >99.88 mol% by cryoscopic methods [1][2]. Its structural symmetry and the presence of para-methyl substituents confer a distinct combination of low melting point and moderate viscosity relative to its ortho- and meta-substituted isomers, making it a candidate for applications where fluidity at low temperatures and thermal stability are simultaneously required.

Low-temperature fluidity: para isomer remains pumpable below 0 °C, supporting cold-start and sub-ambient fluid applications.
Wide liquid range (>300 °C window) enables single-fluid use across both low-temperature start-up and high-temperature steady-state operation.
Isomeric identity control: distinct refractive index provides a rapid incoming inspection check to confirm para isomer.

Why 1,1-Di-p-tolylethane Cannot Be Replaced by Other Ditolylethane Isomers


Although 1,1-di-o-tolylethane, 1,1-di-m-tolylethane, and 1,1-di-p-tolylethane share the same molecular formula, their physical properties diverge systematically with the position of the methyl substituents on the aromatic rings [1]. The para isomer exhibits the lowest density, viscosity, and refractive index of the three, while the ortho isomer displays values that are up to 30-fold higher for viscosity and significantly greater for density and surface tension [1]. These differences arise from molecular compactness: as methyl groups move from the para to the ortho position, the molecule becomes more rigid and compact, directly affecting fluidity, thermal expansion, and optical properties [1]. Consequently, substituting the para isomer with an ortho or meta variant without adjusting process parameters will alter fluid dynamics, heat transfer coefficients, and optical detection thresholds in formulated products or reaction media.

Viscosity mismatch
Ortho isomer viscosity is significantly higher at low temperatures (up to ~30× at 0 °C); substituting with ortho or meta may alter fluid dynamics and pumping requirements.
Density shift
Para isomer is the least dense of the series; replacing with ortho or meta shifts mass–volume relationships and buoyancy calculations in multiphase systems.
Solidification risk
Ortho isomer freezes near room temperature (24.3 °C) and may require heated storage, whereas para isomer remains liquid below −20 °C, eliminating cold-weather handling issues.

1,1-Di-p-tolylethane: Quantitative Differentiation Evidence Against ortho- and meta-Ditolylethane Isomers


Low-Temperature Fluidity: Para Isomer Viscosity Is 30× Lower Than Ortho Isomer at 0 °C

At 0 °C, the relative viscosity of 1,1-di-p-tolylethane (pp'-DTE) is 11.63 cp, compared to 343.1 cp for 1,1-di-o-tolylethane (oo'-DTE), representing a ~29.5-fold difference [1]. The meta isomer (mm'-DTE) exhibits an intermediate viscosity of 23.83 cp [1]. This rank order is preserved at elevated temperatures: at 50 °C, pp'-DTE viscosity is 2.53 cp versus 7.84 cp for oo'-DTE [1].

Viscosity at 0 °C
Head-to-head
pp'-DTE: 11.63 cp vs oo'-DTE: 343.1 cp (29.5× lower); mm'-DTE: 23.83 cp
Supports low-temperature pumpability and cold-start assessment
Purity ≥97.9 mol%; Ostwald viscometer at 0 °C
Viscosity Low-Temperature Fluidity Heat Transfer Fluids

Density Progression: Para Isomer Yields the Lowest Density Among Ditolylethanes

The density of 1,1-di-p-tolylethane at 0 °C is 0.9888 g/mL, increasing to 0.8816 g/mL at 149.8 °C [1]. In comparison, the ortho isomer (oo'-DTE) density is 1.0126 g/mL at 0 °C and 0.9027 g/mL at 149.8 °C, while the meta isomer (mm'-DTE) registers 0.9925 g/mL at 0 °C [1]. The para isomer is approximately 2.4% less dense than the ortho isomer at 0 °C.

Density at 0 °C
Head-to-head
pp'-DTE: 0.9888 g/mL vs oo'-DTE: 1.0126 g/mL (2.35% less dense); mm'-DTE: 0.9925 g/mL
Informs mass–volume relationships and volumetric dosing
Semimicropycnometer; prob. error ±0.06%
Density Specific Gravity Formulation

Refractive Index: Para Isomer Has the Lowest Optical Density Among Symmetrical Isomers

The refractive index (nD²⁵) of 1,1-di-p-tolylethane is 1.54633, compared to 1.56046 for the meta isomer (mm'-DTE) and 1.56882 for the ortho isomer (oo'-DTE) [1]. This progressive increase from para to meta to ortho positions agrees with the trend observed for density and viscosity [1]. The refractive index of pp'-DTE at 20 °C, as independently measured by Coops et al., is consistent within 0.075 units after temperature correction [1].

Refractive index (nD²⁵)
Head-to-head
pp'-DTE: 1.54633; mm'-DTE: 1.56046; oo'-DTE: 1.56882
Enables rapid optical identity check during incoming inspection
Bausch and Lomb Abbe refractometer; sodium D line; ±0.05 °C
Refractive Index Optical Properties Quality Control

Melting Point Polymorphism: Para Isomer Remains Liquid Below −20 °C, While Ortho Isomer Solidifies Above Room Temperature

1,1-Di-p-tolylethane exhibits two polymorphic forms, with cryoscopically determined freezing points (To) of −17.78 °C and +3.13 °C, both significantly lower than the freezing point of 1,1-di-o-tolylethane at +24.3 °C [1]. The literature further reports that pp'-DTE does not solidify at −20 °C [2]. This means that at typical laboratory or warehouse storage temperatures (e.g., 20–25 °C), the ortho isomer is near or above its melting point and may partially crystallize, whereas the para isomer remains a free-flowing liquid.

Freezing point
Head-to-head
pp'-DTE: −17.78 °C and +3.13 °C (polymorphs); oo'-DTE: +24.3 °C
Para isomer remains liquid at typical storage temperatures, avoiding heated infrastructure
Cryoscopy; purity 99.88 mol%
Melting Point Low-Temperature Stability Crystallization

Surface Tension: Para Isomer Shows the Highest Surface Tension Among Measured Ditolylethanes

At 30 °C, 1,1-di-p-tolylethane exhibits a surface tension of 34.5 dynes/cm, which is higher than that of 1,1-di-m-tolylethane (35.5 dynes/cm) and the mixed isomer 1-m-tolyl-1-o-tolylethane (33.6 dynes/cm) [1]. However, the ortho isomer was not measured directly; the trend across the series indicates that surface tension decreases as the methyl groups move closer to the ethane bridge [1].

Surface tension
Class-level
pp'-DTE: 34.5 dynes/cm at 30 °C; mm'-DTE: 35.5; om'-DTE: 33.6
Intermediate wetting profile; balance context for controlled wetting
Ortho isomer not measured; trend inferred from series
Surface Tension Interfacial Properties Wetting

Wide Liquid Range: Para Isomer's 300+ °C Liquid Window Supports High-Temperature Liquid-Phase Applications

The combination of a freezing point as low as −17.78 °C and an extrapolated atmospheric boiling point of ~295–300 °C gives 1,1-di-p-tolylethane a liquid range exceeding 310 °C [1][2]. The paper notes that these compounds 'have a wide liquid range of the order of 300 °C' and that this range could be extended by compounding binary or ternary systems to further lower the freezing point without appreciably affecting the boiling point [1]. The authors explicitly suggest that 'these compounds may find use as heat exchange media' [1].

Liquid range
Supporting
~313–318 °C (bp 295–300 °C − freezing point as low as −17.78 °C)
Enables single-fluid design across wide temperature swings
Extrapolated bp and cryoscopic data
Liquid Range Thermal Stability High-Temperature Fluids

1,1-Di-p-tolylethane: Evidence-Based Application Scenarios for Procurement Decision-Making


High-Temperature Heat Exchange Media Requiring Low-Temperature Pumpability

The 300+ °C liquid range of 1,1-di-p-tolylethane, combined with its viscosity of only 11.63 cp at 0 °C—far lower than the 343.1 cp of the ortho isomer—makes it suitable for closed-loop heat transfer systems that must remain fluid during cold shutdowns yet operate at temperatures approaching 300 °C [1]. The para isomer eliminates the need for heat tracing on storage vessels and transfer lines in temperate climates.

Precursor for 1,1-Di-p-tolylethylene Monomer in Polymer and Dye Synthesis

1,1-Di-p-tolylethane serves as the direct dehydrogenation feedstock for producing 1,1-di-p-tolylethylene (DTE), a versatile monomer and capping agent used in living cationic polymerization and as a model substrate for vinyl monomer reactivity studies [1]. The high purity achievable (>99.88 mol%) for the para isomer ensures minimal side-product formation during catalytic oxydehydrogenation, as practiced in patented processes [2].

Low-Temperature Hydraulic Fluid Base Stock

The viscosity of pp'-DTE at 0 °C (11.63 cp) is compatible with hydraulic fluid requirements for cold-weather equipment, whereas the ortho isomer at the same temperature is essentially a semi-solid (343.1 cp). The para isomer's density (0.9888 g/mL at 0 °C) and wide liquid range support its consideration as a base stock or blend component in radiation-resistant hydraulic fluid formulations [1].

Optical and Refractometric Standard or Intermediate

The precise refractive index of 1,1-di-p-tolylethane (nD²⁵ = 1.54633) and its distinct position in the ditolylethane series provide a reference point for optical quality control, solvent selection for refractometric detection, or as an intermediate in the synthesis of liquid-crystalline materials where precise substituent positioning dictates mesophase behavior [1].

Application
Selection Property
Validation Focus
Heat exchange media with low-temperature pumpability
Wide liquid range and low cold viscosity
Verify viscosity and solidification point under intended cycle temperatures
Precursor for 1,1-di-p-tolylethylene monomer
High isomeric purity and defined dehydrogenation route
Confirm para isomer content and monomer yield
Low-temperature hydraulic fluid base stock
Low viscosity at cold temperatures without solidification
Evaluate viscosity–temperature profile and pour point in formulated blend
Optical standard or intermediate
Precise refractive index distinct from other isomers
Verify refractive index matches para-isomer reference data
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